molecular formula C25H43N3O2 B12466169 4-nitro-N-octadecylbenzenecarboximidamide

4-nitro-N-octadecylbenzenecarboximidamide

Cat. No.: B12466169
M. Wt: 417.6 g/mol
InChI Key: XNNNLAOHGWGNLI-UHFFFAOYSA-N
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Description

4-nitro-N-octadecylbenzenecarboximidamide is an organic compound with the molecular formula C25H43N3O2. This compound features a nitro group (-NO2) attached to a benzene ring, which is further connected to an octadecyl chain and a carboximidamide group. The presence of these functional groups makes it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-octadecylbenzenecarboximidamide typically involves the reaction of 4-nitrobenzoic acid with octadecylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with octadecylamine to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to moderate heating (25-60°C)

    Solvent: Anhydrous solvents like dichloromethane or chloroform

    Catalyst: Dehydrating agents like thionyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-octadecylbenzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Reduction: 4-amino-N-octadecylbenzenecarboximidamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

4-nitro-N-octadecylbenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 4-nitro-N-octadecylbenzenecarboximidamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell membranes or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-nitro-N-methylaniline: Similar structure with a methyl group instead of an octadecyl chain.

    2,4-dinitro-N-methylaniline: Contains two nitro groups and a methyl group.

    4-nitro-N-octadecylbenzamide: Similar structure but with an amide group instead of a carboximidamide group.

Uniqueness

4-nitro-N-octadecylbenzenecarboximidamide is unique due to the presence of the long octadecyl chain, which imparts specific physical and chemical properties. This long alkyl chain can enhance the compound’s lipophilicity, making it more suitable for applications in hydrophobic environments and materials.

Properties

Molecular Formula

C25H43N3O2

Molecular Weight

417.6 g/mol

IUPAC Name

4-nitro-N'-octadecylbenzenecarboximidamide

InChI

InChI=1S/C25H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(26)23-18-20-24(21-19-23)28(29)30/h18-21H,2-17,22H2,1H3,(H2,26,27)

InChI Key

XNNNLAOHGWGNLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN=C(C1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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